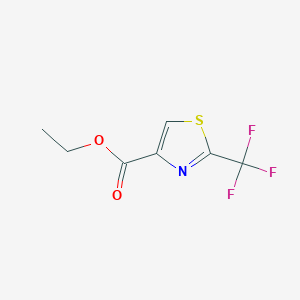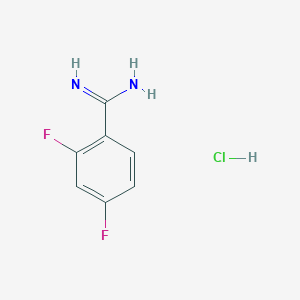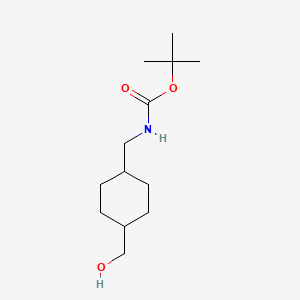
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate typically involves the reaction of trans-4-hydroxymethylcyclohexylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Amines, alcohols.
Substitution: Substituted carbamates with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules .
Medicine: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require stable carbamate linkages .
Mécanisme D'action
The mechanism of action of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is exploited in organic synthesis to protect amine groups and facilitate selective reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
- tert-Butyl (trans-4-hydroxymethylcyclohexyl)carbamate
- tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)urethane
- tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
Uniqueness: this compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as an intermediate in organic synthesis and as a protecting group for amines .
Propriétés
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXPGASLEFGROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593365 |
Source


|
| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-63-9 |
Source


|
| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

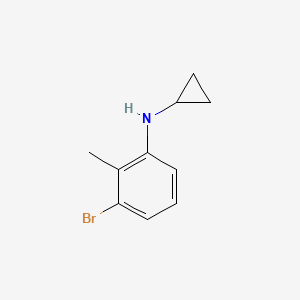

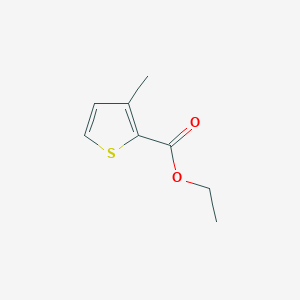
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
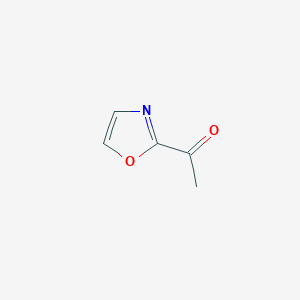
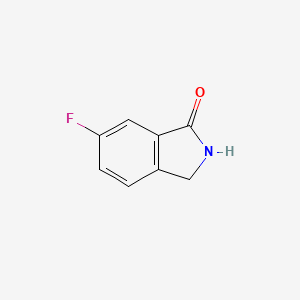
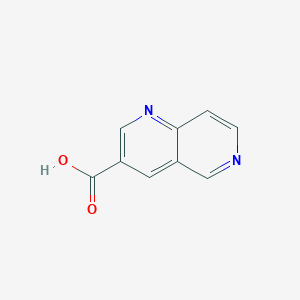
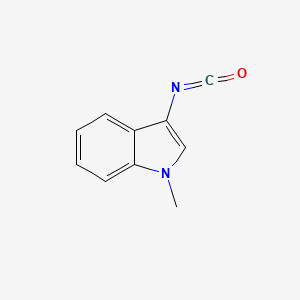

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
